2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride
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Overview
Description
“2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2138256-24-1. It has a molecular weight of 227.69 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been reported in the literature . Various synthesis protocols have been used for the construction of this scaffold . For example, addition of benzotriazole to the reaction mixture stabilizes the tetrahydroquinoline system by substitution with the benzotriazol-l-yl or 2-yl moiety of the hydroxy group .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2.ClH/c1-7-6-9 (11 (13)14)8-4-2-3-5-10 (8)12-7;/h6H,2-5H2,1H3, (H,13,14);1H . This indicates that the compound has a tetrahydroquinoline core with a carboxylic acid group at the 4-position and a methyl group at the 2-position .Scientific Research Applications
Pharmaceutical Research
Quinoline derivatives have been synthesized and evaluated for various therapeutic purposes. For instance, some derivatives have been studied for treating osteoarthritis as amino-acetamide inhibitors of aggrecanase-2 .
Organic Synthesis
Quinolines can be used as intermediates in the synthesis of more complex organic compounds. An example includes their conversion to 1-oxo-1,2,3,4,6,7,8,9-octa-hydrobenzo[b]-1,6-naphthyridines through cyclization reactions .
Chemical Reference Standards
Compounds like 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride can be used as reference standards in pharmaceutical testing to ensure the accuracy of analytical methods .
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets .
Mode of Action
Quinoline derivatives, in general, are known to participate in both electrophilic and nucleophilic substitution reactions .
Biochemical Pathways
Quinoline derivatives have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7;/h6H,2-5H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFANODIKQIMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCCC2=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride |
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